Cas no 1806000-69-0 (Methyl 4-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate)

Methyl 4-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 4-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate
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- インチ: 1S/C8H5F3N2O6/c1-18-7(15)3-2-12-6(19-8(9,10)11)4(5(3)14)13(16)17/h2H,1H3,(H,12,14)
- InChIKey: NIQVQSLSDLNNGH-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C(C(C(=O)OC)=CN1)=O)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 10
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 502
- トポロジー分子極性表面積: 110
- XLogP3: 1.6
Methyl 4-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029094375-1g |
Methyl 4-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate |
1806000-69-0 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Methyl 4-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate 関連文献
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Methyl 4-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報
Methyl 4-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1806000-69-0): Properties, Applications, and Market Insights
Methyl 4-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1806000-69-0) is a specialized pyridine derivative with unique chemical properties that make it valuable in pharmaceutical and agrochemical research. This compound features a trifluoromethoxy group, a nitro substituent, and a methyl carboxylate moiety, which contribute to its reactivity and potential applications. Researchers are increasingly interested in this molecule due to its structural features that enable diverse synthetic modifications.
The compound's pyridine core is a privileged scaffold in medicinal chemistry, often found in drugs targeting neurological disorders and infectious diseases. Recent studies highlight its potential as a building block for kinase inhibitors and antimicrobial agents, aligning with current pharmaceutical trends addressing antibiotic resistance. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxy) groups creates interesting electronic properties that influence its hydrogen bonding capacity and molecular interactions.
In agrochemical applications, the trifluoromethoxy group enhances the compound's lipophilicity, potentially improving pesticide penetration through plant cuticles. This characteristic has drawn attention from researchers developing next-generation crop protection agents, particularly as the industry seeks alternatives to neonicotinoids. The compound's stability under various pH conditions makes it suitable for formulation studies, addressing the growing demand for environmentally persistent active ingredients with reduced leaching potential.
Synthetic accessibility of Methyl 4-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate has been optimized in recent years, with improved yields reported through microwave-assisted synthesis and flow chemistry techniques. These advancements respond to the pharmaceutical industry's need for cost-effective API intermediates and green chemistry solutions. The compound's purity profile makes it particularly valuable for high-throughput screening applications in drug discovery platforms.
Analytical characterization of this compound typically involves HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. Recent publications have explored its crystallographic properties, revealing interesting packing arrangements that may influence formulation development. These studies contribute to the growing body of knowledge about fluorinated pyridine derivatives, a class of compounds gaining prominence in material science applications.
The commercial availability of Methyl 4-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate has expanded significantly since 2020, with multiple suppliers now offering gram to kilogram quantities. Market analysts note increasing procurement for fragment-based drug discovery programs and combinatorial chemistry libraries. Current pricing trends reflect its status as a specialty chemical rather than a commodity product, with costs influenced by the complexity of its synthetic route and purity requirements.
Regulatory status varies by region, but the compound generally falls outside stringent controls due to its current classification as a research chemical. However, manufacturers emphasize proper handling procedures as part of their product stewardship programs. Storage recommendations typically suggest anhydrous conditions at controlled temperatures to maintain stability, especially important for users conducting long-term stability studies of derivative compounds.
Emerging research directions include exploring the compound's potential in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. Its structural features make it particularly interesting for designing asymmetric catalysts, addressing the pharmaceutical industry's need for chiral synthesis methods. These applications position the compound at the intersection of multiple cutting-edge research fields, from medicinal chemistry to advanced materials science.
For synthetic chemists, the compound's multiple functional groups offer numerous possibilities for selective modifications. Recent publications demonstrate successful palladium-catalyzed couplings at various positions, enabling the creation of diverse molecular architectures. This versatility explains its growing popularity in medicinal chemistry optimization campaigns, where researchers seek to rapidly generate structural analogs for structure-activity relationship studies.
Environmental fate studies of related compounds suggest that the trifluoromethoxy group may influence degradation pathways, an important consideration for green chemistry applications. Researchers are actively investigating the biodegradation potential of such fluorinated compounds, responding to increased regulatory focus on persistent organic pollutants. These studies contribute valuable data for sustainability assessments in chemical development processes.
Looking forward, the scientific community anticipates expanded applications for Methyl 4-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate in PET radiopharmaceuticals due to the potential for fluorine-18 labeling. This aligns with the growing diagnostic imaging market and the search for novel radiotracers. Additionally, its electronic properties make it a candidate for investigation in organic electronic materials, particularly as researchers explore n-type semiconductors for flexible electronics.
Quality control protocols for commercial samples typically specify >98% purity by HPLC, with particular attention to isomeric impurities that might affect downstream applications. Advanced analytical techniques like LC-MS/MS are increasingly employed to characterize batches, reflecting the compound's use in sensitive biological screening assays. These rigorous standards support its reliable performance in high-value research applications across multiple disciplines.
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